Benzo[cd]indol-2-amine
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Overview
Description
Benzo[cd]indol-2-amine is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is known for its unique structure, which includes a fused benzene and pyrrole ring system.
Mechanism of Action
Target of Action
Benzo[cd]indol-2-amine primarily targets lysosomes . Lysosomes are cellular organelles that contain enzymes to digest cellular waste and foreign substances. They have become a hot topic in tumor therapy, making them a promising target in cancer treatment .
Mode of Action
This compound enters cancer cells via the polyamine transporter localized in the lysosomes . It then induces autophagy and apoptosis . Autophagy is a cellular process that degrades and recycles unnecessary or dysfunctional components, while apoptosis is a form of programmed cell death. The crosstalk between autophagy and apoptosis induced by this compound is mutually reinforcing .
Biochemical Pathways
The compound affects the autophagy pathway and the apoptosis pathway . By inducing these pathways, it disrupts the normal functioning of the cancer cells, leading to their death. The exact downstream effects of these pathways are complex and depend on the specific cellular context.
Pharmacokinetics
Its ability to enter cells via the polyamine transporter suggests it may have good cellular uptake
Result of Action
The result of this compound’s action is the inhibition of cancer cell migration , both in vitro and in vivo . It causes autophagy and apoptosis in cancer cells, leading to their death . This makes it a potential therapeutic agent against cancers such as hepatocellular carcinoma .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of the polyamine transporter in the cell membrane is crucial for the compound’s entry into the cell
Biochemical Analysis
Biochemical Properties
Benzo[cd]indol-2-amine has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been identified as an effective inhibitor of BRD4, a protein that plays a key role in several cellular processes .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes . It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to enter cancer cells via the polyamine transporter, localize in the lysosomes, and cause autophagy and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound have been found to vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[cd]indol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Another method includes the use of palladium-catalyzed cyclization reactions, which offer high yields and selectivity .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes such as the Fischer indole synthesis. This method is favored due to its simplicity and cost-effectiveness. Additionally, advancements in catalytic processes have enabled more efficient and environmentally friendly production methods .
Chemical Reactions Analysis
Types of Reactions: Benzo[cd]indol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Benzo[cd]indol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the development of dyes, pigments, and electronic materials.
Comparison with Similar Compounds
Indole: A parent compound with a simpler structure but similar aromatic properties.
Benzo[cd]indol-2(1H)-one: A closely related compound with a ketone group instead of an amine group.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole nucleus.
Uniqueness: Benzo[cd]indol-2-amine is unique due to its specific amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to target lysosomes and induce both autophagy and apoptosis sets it apart from other indole derivatives .
Properties
IUPAC Name |
benzo[cd]indol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-11-8-5-1-3-7-4-2-6-9(13-11)10(7)8/h1-6H,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFJOJPQROXNBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=NC3=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24829130 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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